Product packaging for Decahydroisoquinolin-5-one hydrochloride(Cat. No.:CAS No. 2416234-81-4)

Decahydroisoquinolin-5-one hydrochloride

Cat. No.: B2593434
CAS No.: 2416234-81-4
M. Wt: 189.68
InChI Key: CTAKIRYITJOZPG-UHFFFAOYSA-N
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Description

Decahydroisoquinolin-5-one hydrochloride is a saturated nitrogen-containing heterocyclic compound with the molecular formula C9H15NO•HCl . This compound is part of the decahydroisoquinoline structural family, a framework known for its presence in a variety of biologically active molecules and natural alkaloids, such as pumiliotoxin C . The core decahydroisoquinoline structure serves as a key scaffold in several pharmaceutical agents, including the antiviral drugs Saquinavir and Nelfinavir, highlighting its significance in medicinal chemistry research . Researchers are increasingly exploring novel tetrahydroisoquinoline-based heterocyclic compounds for their potential bioactivities. Recent studies have shown that synthetic derivatives based on the tetrahydroisoquinoline structure can exhibit potent antiviral activity, such as inhibiting SARS-CoV-2 replication in vitro by targeting post-entry stages of the viral life cycle . While the specific mechanism of action for this compound is dependent on the specific research context, the broader compound class demonstrates the value of this structural motif in developing new therapeutic agents. This product is provided for research purposes such as method development, chemical synthesis, and biological screening. It is intended for use by qualified laboratory professionals only. Handle with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) prior to use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClNO B2593434 Decahydroisoquinolin-5-one hydrochloride CAS No. 2416234-81-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJESIBEJMUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations in Decahydroisoquinoline Synthesis

Elucidation of Reaction Pathways

The formation of the decahydroisoquinoline (B1345475) ring system can be achieved through various synthetic strategies, each with its own distinct reaction pathway. One common approach involves the cyclization of a suitably substituted acyclic precursor. For instance, the total synthesis of decahydroquinoline (B1201275) alkaloids has been achieved through a key conjugate addition reaction followed by treatment with a triflating agent to form a key intermediate. nih.gov The subsequent cyclization mechanism can proceed through different pathways depending on the reaction conditions and the nature of the starting materials.

Another significant pathway involves catalytic process. For example, Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of related isoquinoline (B145761) derivatives. researchgate.net These reactions often proceed through a pathway involving C-H bond activation, insertion of an unsaturated partner (like an alkyne or alkene), and subsequent reductive elimination to form the heterocyclic ring. While this example pertains to isoquinolines, similar principles can be applied to the synthesis of their saturated counterparts, the decahydroisoquinolines, by employing appropriate starting materials and reduction steps.

Furthermore, biosynthetic pathways of tetrahydroisoquinoline alkaloids (THIAs), which are precursors to decahydroisoquinolines, have been extensively studied. nih.gov These natural pathways often involve enzymatic cascades that provide valuable insights into potential synthetic strategies. nih.gov The elucidation of these natural biosynthetic routes can inspire the development of chemoenzymatic or biomimetic approaches to decahydroisoquinoline synthesis. nih.gov

A summary of key reaction types for the synthesis of the isoquinoline core is presented in the table below.

Reaction TypeDescriptionKey Features
Intramolecular Cyclization Formation of the heterocyclic ring from a single acyclic precursor containing both the nitrogen and the necessary carbon framework.Often involves the formation of a key intermediate followed by ring closure. Can be influenced by stereocenters in the precursor.
Catalytic Annulation Construction of the ring through a catalyzed reaction of two or more components, where one provides the nitrogen atom.Frequently employs transition metal catalysts like Rhodium or Ruthenium. Can involve C-H activation and tandem cyclization steps. researchgate.netorganic-chemistry.org
Biosynthesis-Inspired Routes Synthetic strategies that mimic the natural enzymatic pathways for the formation of related alkaloid structures.Often involves multi-enzyme cascades and can offer high stereoselectivity. nih.gov

Transition State Analysis

For cyclization reactions, the geometry of the transition state is crucial in determining the stereochemical outcome of the product. Computational methods can be used to model the transition state, helping to predict which diastereomer will be preferentially formed. These calculations often involve finding the lowest energy pathway from reactants to products, with the transition state being a first-order saddle point on the potential energy surface.

In catalytic cycles, understanding the transition states of the individual steps (e.g., oxidative addition, migratory insertion, reductive elimination) is key to optimizing the catalyst and reaction conditions. For instance, in a Rh(III)-catalyzed C-H activation, the transition state for the C-H bond cleavage is a critical factor influencing the reaction's efficiency and regioselectivity.

Catalytic Roles in Decahydroisoquinoline Formation

Catalysts play a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like decahydroisoquinolines. Various transition metal catalysts have been employed for the synthesis of isoquinoline and its derivatives, which can be subsequently reduced to decahydroisoquinolines.

Rhodium (Rh) catalysts are particularly effective in C-H activation and annulation reactions to form isoquinoline structures. researchgate.netorganic-chemistry.org For example, Rh(III) complexes can catalyze the reaction between O-acetyl ketoximes and bicyclic olefins to furnish isoquinoline derivatives. researchgate.net The catalyst facilitates the activation of a C-H bond, which is typically a challenging transformation, and then guides the subsequent cyclization.

Ruthenium (Ru) catalysts have also been utilized in the synthesis of isoquinolines through C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides. organic-chemistry.org In these reactions, the catalyst often operates via a "borrowing hydrogen" mechanism or a related pathway involving dehydrogenation and subsequent condensation.

Iron (Fe) pincer complexes have been explored for dehydrogenation reactions, which can be relevant for the synthesis of partially or fully unsaturated isoquinoline systems from their saturated precursors. nih.gov Although this is the reverse of the formation of decahydroisoquinolines, understanding these catalytic dehydrogenation processes can provide insights into the design of catalysts for the corresponding hydrogenation reactions. nih.gov Aerobic oxidative dehydrogenation, using molecular oxygen as the oxidant, represents a greener alternative in this context. nih.gov

The table below summarizes the roles of different catalysts in the synthesis of isoquinoline and related structures.

CatalystRoleExample Reaction
Rhodium(III) C-H Activation, AnnulationSynthesis of isoquinoline derivatives from O-acetyl ketoximes and bicyclic olefins. researchgate.net
Ruthenium(II) C-H Functionalization, AnnulationSynthesis of isoquinolines from primary benzylamines and sulfoxonium ylides. organic-chemistry.org
Iron Pincer Complexes Dehydrogenation/HydrogenationCatalyzes both dehydrogenation of N-heterocycles and the reverse hydrogenation reaction. nih.gov

Intermediate Identification and Transformation Analysis

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step mechanism of a synthetic pathway. In the synthesis of decahydroisoquinolines, various intermediates can be formed depending on the chosen route.

In the total synthesis of decahydroquinoline alkaloids, an enoltriflate was identified as a key intermediate. nih.gov This intermediate was formed from a conjugate addition product and was crucial for the subsequent cyclization to form the decahydroquinoline core. nih.gov

In Rh(III)-catalyzed reactions for isoquinoline synthesis, metallacyclic intermediates are often proposed. researchgate.net These are species where the metal catalyst is incorporated into a ring with the substrates. The formation and subsequent transformation of these metallacycles dictate the course of the reaction.

During the aerobic oxidative dehydrogenation of tetrahydroisoquinolines, an imine intermediate is formed. nih.gov The reaction proceeds through the initial formation of an amine radical cation, which then undergoes hydrogen abstraction to yield the imine. nih.gov This imine can then be further transformed or isolated.

The study of these intermediates often involves a combination of spectroscopic techniques (like NMR and mass spectrometry) and computational modeling to elucidate their structure and reactivity. Understanding how these intermediates are transformed into the final product allows for the optimization of reaction conditions to improve yield and selectivity.

Computational and Theoretical Studies on Decahydroisoquinolin 5 One Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of Decahydroisoquinolin-5-one hydrochloride. These computational methods provide a molecular-level understanding of its properties.

Geometry Optimization and Energetic Profiles

Geometry optimization is a critical first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For decahydroisoquinoline (B1345475) derivatives, Density Functional Theory (DFT) is a commonly employed method for this purpose. mdpi.comnih.gov The B3LYP functional combined with a basis set such as 6-31+G(d,p) has been effectively used to determine the optimized geometries of related tetrahydroisoquinoline structures. mdpi.com

The energetic profile of the molecule, including its total energy, can be calculated once the optimized geometry is obtained. These calculations are crucial for comparing the relative stabilities of different isomers or conformations of this compound. For instance, in studies of similar heterocyclic compounds, DFT calculations have been used to determine the lowest energy conformations, providing insights into their structural preferences. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity and electronic properties of molecules. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. nih.govemerginginvestigators.org A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. nih.gov For derivatives of the related tetrahydroisoquinoline, DFT calculations have been used to determine the HOMO-LUMO gaps, which were found to be low, suggesting a soft nature and higher reactivity. mdpi.com

Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Tetrahydroisoquinoline Derivative.
ParameterValue (eV)
EHOMO-5.64
ELUMO-1.78
Energy Gap (ΔE)3.86
Ionization Potential (I)5.64
Electron Affinity (A)1.78
Chemical Hardness (η)1.93
Chemical Potential (µ)-3.71
Electrophilicity (ω)3.56

Note: The data in this table is illustrative and based on published values for a tetrahydroisoquinoline derivative, not this compound itself. mdpi.com

Conformational Analysis and Dynamics

The flexibility of the decahydroisoquinoline ring system means that it can adopt various conformations, which can significantly influence its biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational changes and flexibility of this compound in different environments, such as in solution. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them. researchgate.net For related tetrahydroisoquinoline derivatives, MD simulations have been used to understand the stability of ligand-protein complexes, which is crucial for drug design. nih.gov

Stereochemical Influences on Conformation

Stereoisomerism is a critical aspect of the conformation of this compound, as it possesses multiple chiral centers. wikipedia.org Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. wikipedia.orgkhanacademy.org The specific arrangement of substituents at these chiral centers (i.e., the stereochemistry) will dictate the preferred three-dimensional shape of the molecule. youtube.comyoutube.com

Different stereoisomers, such as enantiomers and diastereomers, can have distinct conformational preferences. youtube.com For example, the substituents on the fused ring system can adopt either axial or equatorial positions, leading to different chair and boat-like conformations of the saturated rings. The relative stability of these conformers is influenced by steric interactions between the substituents. Computational methods can be used to calculate the energies of these different conformations to predict the most stable stereoisomers.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.com

Identification of Putative Binding Pockets and Residues

The identification of binding pockets is a critical first step in structure-based drug design, often accomplished using computational algorithms that analyze the topology of a protein's surface to find cavities suitable for ligand binding. For the decahydroisoquinoline scaffold, related studies on dihydroisoquinoline derivatives have shed light on potential interactions. For instance, in studies of aldo-keto reductase family 1 member C3 (AKR1C3), a key therapeutic target, a specific pocket (SP1) has been identified that accommodates the bicyclic ring system of similar molecules. The interactions within this pocket are crucial for the compound's inhibitory activity. However, without specific molecular docking studies on this compound, the exact residues it might interact with remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

Descriptor Development and Selection for Decahydroisoquinoline Series

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. rsc.org Descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical.

For a hypothetical QSAR study on a series of decahydroisoquinoline derivatives, a range of descriptors would be calculated to capture the structural variations within the series.

Table 1: Examples of Molecular Descriptors for QSAR Studies

Descriptor Type Examples Description
Constitutional Molecular Weight, Number of H-bond acceptors/donors Describes the basic composition of the molecule.
Topological Connectivity indices (e.g., Kier & Hall) Encodes information about the atom connectivity in the molecule.
Geometric (3D) Molecular surface area, Molecular volume Describes the 3D shape and size of the molecule.
Electronic Dipole moment, HOMO/LUMO energies Relates to the electronic properties and reactivity of the molecule.

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

The selection of the most relevant descriptors is a critical step to build a robust QSAR model and is often achieved using statistical methods like multiple linear regression or machine learning algorithms. rsc.org

Predictive Modeling for Structure-Property Relationships

Once relevant descriptors are selected, a predictive model can be built. These models aim to establish a correlation between the selected descriptors and the observed biological activity. johnshopkins.edu The general form of a QSAR model can be expressed as:

Activity = f(descriptors)

Various statistical and machine learning methods are employed to develop these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). rsc.org

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. mdpi.com A well-validated QSAR model can then be used to predict the biological activity of novel decahydroisoquinoline derivatives, guiding the design of compounds with potentially enhanced efficacy. For instance, QSAR studies on isoquinoline (B145761) derivatives targeting AKR1C3 have successfully used such models to reveal important structure-activity relationships. mdpi.com

Applications in Advanced Organic Synthesis

Decahydroisoquinolin-5-one Hydrochloride as a Chiral Building Block

The inherent stereochemistry of this compound makes it a powerful chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. The use of pre-existing chiral molecules, such as this compound, provides an efficient pathway to access complex chiral targets without the need for de novo asymmetric synthesis or chiral resolution steps.

Researchers have successfully utilized the defined stereocenters of the decahydroisoquinoline (B1345475) core to direct the stereochemical outcome of subsequent reactions. This stereocontrol is crucial for the synthesis of molecules with specific three-dimensional arrangements, which is often a prerequisite for potent biological activity. The rigid conformational nature of the decahydroisoquinoline framework further enhances its utility as a chiral template, allowing for predictable and selective transformations.

Synthesis of Complex Natural Product Scaffolds

Natural products have long been a source of inspiration for the development of new therapeutic agents due to their structural diversity and biological activity. researchgate.netscilit.comnih.gov The decahydroisoquinoline core is a common motif found in a variety of alkaloids and other complex natural products. Consequently, this compound serves as an excellent starting material for the total synthesis and derivatization of these natural product scaffolds.

The synthesis of such complex molecules often involves a series of intricate chemical transformations. The pre-formed bicyclic system of this compound simplifies the synthetic route by providing a significant portion of the final molecular architecture. This approach, known as a scaffold-based synthesis, allows for the efficient construction of libraries of natural product analogues, which can be screened for improved biological activity or other desirable properties. The ability to systematically modify the decahydroisoquinoline core enables the exploration of structure-activity relationships and the optimization of lead compounds.

Preparation of Pharmacologically Relevant Precursors and Scaffolds

Beyond its application in natural product synthesis, this compound is a key intermediate in the preparation of a wide range of pharmacologically relevant precursors and scaffolds. Its versatile chemical nature allows for a variety of modifications, leading to the generation of diverse molecular frameworks with potential therapeutic applications.

Precursors for Opioid Receptor Ligands

The decahydroisoquinoline scaffold has been identified as a promising framework for the development of novel opioid receptor ligands. Opioid receptors play a crucial role in pain modulation, and ligands that interact with these receptors are of significant interest for the development of new analgesics. Research has shown that certain derivatives of decahydroisoquinoline exhibit affinity for both μ- and δ-opioid receptors.

The synthesis of these potential ligands often begins with the this compound core, which is then elaborated through a series of chemical modifications. These modifications can include the introduction of various substituents at different positions of the bicyclic ring system, leading to a library of compounds that can be screened for their binding affinity and functional activity at the different opioid receptor subtypes. The flavonoid core has also been investigated as a potential scaffold for developing opioid receptor ligands, highlighting the ongoing search for novel chemical structures in this area. nih.gov

Scaffolds for Protease Inhibitors

Protease inhibitors are a class of drugs that play a critical role in the treatment of various diseases, including viral infections and cancer. The decahydroisoquinoline framework has been successfully employed as a novel scaffold for the design of protease inhibitors. nih.gov For instance, researchers have designed and synthesized decahydroisoquinoline-based inhibitors targeting the SARS 3CL protease, an essential enzyme for the replication of the SARS coronavirus. nih.govnih.gov

In this context, the decahydroisoquinoline scaffold serves to orient key functional groups in a precise three-dimensional arrangement, allowing for optimal interaction with the active site of the target protease. researchgate.netresearchgate.net The design of these inhibitors often involves connecting a P2 site cyclohexyl group of a substrate-based inhibitor to the main-chain at the α-nitrogen atom of the P2 position via a methylene (B1212753) linker, resulting in the decahydroisoquinoline structure. nih.gov X-ray crystallographic studies have confirmed that these inhibitors bind to the active site of the protease, validating the decahydroisoquinoline scaffold as a viable platform for the development of novel protease inhibitors. nih.gov

Intermediates for Other Bioactive Heterocycles

The chemical versatility of this compound extends to its use as an intermediate for the synthesis of a broad range of other bioactive heterocycles. nih.gov The isoquinoline (B145761) skeleton is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov By chemically modifying the decahydroisoquinoline core, chemists can access a wide variety of heterocyclic systems with diverse biological activities.

For example, the decahydroisoquinoline ring system can be aromatized to yield tetrahydroisoquinoline or fully aromatic isoquinoline derivatives. These transformations open up access to a different chemical space and a new set of potential biological targets. Furthermore, the ketone functionality at the 5-position provides a handle for a variety of chemical reactions, including nucleophilic additions and condensations, allowing for the introduction of further molecular diversity. This adaptability makes this compound a valuable starting point for the discovery of new bioactive molecules.

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

Spectroscopic Techniques for Conformational and Mechanistic Insights

Spectroscopic methods are indispensable tools for elucidating the intricate structural features of decahydroisoquinoline (B1345475) systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for determining not only the connectivity of atoms but also their spatial arrangement and conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY), provides a wealth of information for structural and conformational analysis.

¹H and ¹³C NMR: These fundamental techniques are used to identify the chemical environment of each proton and carbon atom within the molecule, confirming the basic carbon-nitrogen framework of the decahydroisoquinolin-5-one core. nih.govmdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively, to piece together the molecular structure.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for conformational analysis. mdpi.comnih.gov These experiments detect through-space interactions between protons that are close in proximity, providing critical data on the relative stereochemistry and preferred conformations of the fused ring system. For instance, the observation of NOEs between specific axial and equatorial protons can help to define the chair or boat-like conformations of the cyclohexane (B81311) and piperidine (B6355638) rings. nih.govlookchem.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for the estimation of interproton distances. nih.gov

Conformational and Mechanistic Insights from NMR Data:

The flexible, non-aromatic rings of the decahydroisoquinoline system can exist in various conformations. NMR data, often in conjunction with computational modeling, allows for the detailed study of these conformational equilibria. nih.govnih.gov For example, the values of vicinal proton-proton coupling constants (³JHH) can be used in the Karplus equation to estimate dihedral angles, providing quantitative information about the ring puckering. mdpi.com

In mechanistic studies, NMR can be used to monitor the course of reactions involving decahydroisoquinolin-5-one hydrochloride, identifying intermediates and characterizing the stereochemical outcome of synthetic transformations.

Spectroscopic TechniqueInformation Provided
¹H NMR Provides information about the chemical environment and connectivity of protons. Chemical shifts and coupling constants help in determining the relative positions of protons. mdpi.com
¹³C NMR Identifies the different carbon environments within the molecule, confirming the carbon skeleton. nih.govmdpi.com
COSY Establishes correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the molecule.
HSQC/HMQC Correlates protons to their directly attached carbon atoms, aiding in the assignment of both proton and carbon spectra.
HMBC Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the overall molecular structure, especially in complex molecules.
NOESY/ROESY Detects through-space interactions between protons that are close in proximity, providing critical information about the 3D structure, stereochemistry, and conformational preferences of the molecule. mdpi.comnih.govmdpi.com This is particularly useful for studying flexible ring systems.

Chromatographic Resolution Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses multiple chiral centers, it can exist as a mixture of enantiomers and diastereomers. The separation and quantification of these stereoisomers are critical, as they often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.commdpi.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is a powerful method for the separation of enantiomers. mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, their separation. mdpi.com

Common types of CSPs used for the resolution of chiral compounds, including those with structures related to decahydroisoquinolines, include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective for a broad range of chiral compounds. researchgate.netmdpi.com

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins bonded to a solid support can provide excellent enantioseparation based on differences in the stability of the diastereomeric complexes formed with the enantiomers. mdpi.commdpi.com

Macrocyclic Glycopeptide CSPs: Chiral selectors like vancomycin (B549263) and teicoplanin, which are macrocyclic glycopeptides, offer unique chiral recognition capabilities and can be used in various chromatographic modes (reversed-phase, normal-phase, and polar organic). doi.org

Pirkle-type CSPs: These are based on small chiral molecules that are covalently bonded to a silica (B1680970) support and work on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Diastereomeric Purity Assessment:

When this compound is present as a mixture of diastereomers, their separation can often be achieved on a standard achiral stationary phase (e.g., C18) using reversed-phase HPLC. This is because diastereomers have different physical properties and, therefore, will interact differently with the stationary phase.

In cases where separation on an achiral column is challenging, the diastereomers can be derivatized with a chiral reagent to form new diastereomeric derivatives that are more easily separated. researchgate.netnih.gov

The enantiomeric and diastereomeric purity is typically expressed as enantiomeric excess (ee) or diastereomeric excess (de), respectively, which can be calculated from the peak areas in the chromatogram. nih.gov

Chromatographic TechniquePrinciple of SeparationTypical Stationary Phases
Chiral HPLC (Direct Method) Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times. mdpi.comPolysaccharide-based (e.g., cellulose and amylose derivatives), Cyclodextrin-based, Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin), Pirkle-type (π-acid/π-base). mdpi.comdoi.org
HPLC (Indirect Method) The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). researchgate.netnih.govStandard achiral phases like C18, C8, Phenyl, etc.
Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid (typically CO₂) as the mobile phase. Chiral SFC is often faster and provides higher efficiency than chiral HPLC for the separation of enantiomers and is considered a "green" technology. nih.govThe same types of chiral stationary phases used in HPLC can also be used in SFC. nih.gov

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm stereochemistry and hydrogenation completeness. For quantitative analysis, apply UPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), validated for linearity (R² > 0.999) and precision (%RSD < 2.0) . Pair with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]+).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse affected areas with water for 15+ minutes and consult medical personnel. Store at 2–8°C in airtight containers, away from oxidizing agents. Reference SDS guidelines for acute toxicity data and spill management .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in this compound derivatives?

  • Methodology : Perform density functional theory (DFT) calculations to predict stable conformers. Compare computed NMR chemical shifts (e.g., via Gaussian 16) with experimental data to validate stereoisomers. For chiral centers, use polarimetry or X-ray crystallography (if crystals are obtainable) .

Q. What experimental strategies address stability challenges of this compound under physiological conditions?

  • Methodology : Conduct forced degradation studies (e.g., pH 1–13, 40–60°C) to identify degradation pathways. Use LC-MS to detect byproducts (e.g., dehydroisoquinoline derivatives). Stabilize formulations via lyophilization with mannitol or cyclodextrin inclusion complexes, validated by accelerated stability testing (ICH Q1A guidelines) .

Q. How can researchers reconcile contradictory pharmacokinetic data for this compound across studies?

  • Methodology : Perform meta-analysis of existing data to identify variables (e.g., dosing regimens, animal models). Validate assays using standardized protocols (e.g., ISO 17025). For in vivo studies, compare AUC and Cmax values under controlled conditions (fasted vs. fed states) and apply ANOVA to assess significance (p < 0.05) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Methodology : Develop instantly dissolving buccal films using solvent casting (HPMC/PVP matrix). Optimize film thickness (50–100 µm) and drug loading (10–20% w/w) via factorial design. Assess bioavailability in rodent models using serial plasma sampling and non-compartmental pharmacokinetic analysis .

Data Contradiction and Reproducibility

Q. How should researchers troubleshoot inconsistent bioactivity results in cell-based assays?

  • Methodology : Standardize cell lines (e.g., ATCC certification) and passage numbers. Include positive controls (e.g., cisplatin for cytotoxicity). Use multiplex assays (e.g., Luminex) to measure cytokine profiles and rule off-target effects. Validate findings with orthogonal methods (e.g., Western blot for protein expression) .

Q. What statistical approaches are recommended for validating synthetic reproducibility across labs?

  • Methodology : Implement inter-laboratory studies with blinded samples. Apply Bland-Altman analysis to assess bias and variability. Use multivariate regression to identify critical parameters (e.g., solvent purity, humidity) affecting yield .

Tables for Key Data

Parameter Optimal Value Method Reference
Synthetic Yield75–85%Recrystallization (EtOH/H₂O)
HPLC Purity>98%C18 UPLC, 0.1% TFA
Plasma Half-life (rat)2.5 ± 0.3 hLC-MS/MS
Degradation Threshold (pH 7)Stable for 24 h at 25°CForced Degradation Study

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